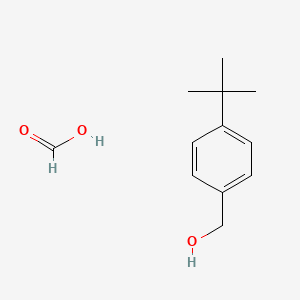

(4-Tert-butylphenyl)methanol;formic acid

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

597554-55-7 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(4-tert-butylphenyl)methanol;formic acid |

InChI |

InChI=1S/C11H16O.CH2O2/c1-11(2,3)10-6-4-9(8-12)5-7-10;2-1-3/h4-7,12H,8H2,1-3H3;1H,(H,2,3) |

InChI Key |

QJGHOLXCBWWQFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CO.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Tert Butylphenyl Methanol

Direct Synthesis Routes to (4-Tert-butylphenyl)methanol

The formation of (4-tert-butylphenyl)methanol can be achieved through several direct synthetic approaches. These methods typically involve either the creation of a key carbon-carbon bond using an organometallic reagent or the reduction of a carbonyl compound.

A primary route for synthesizing (4-tert-butylphenyl)methanol involves the use of a Grignard reagent. Specifically, 4-tert-butylphenylmagnesium bromide, which is commercially available as a solution in solvents like diethyl ether or tetrahydrofuran, serves as a potent nucleophile. sigmaaldrich.comthermofisher.com This organometallic compound reacts with a suitable electrophile, such as formaldehyde (B43269), to generate the desired primary alcohol.

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield (4-tert-butylphenyl)methanol. mdpi.com

Table 1: Grignard Synthesis of (4-tert-butylphenyl)methanol

| Reactant A | Reactant B | Product | Key Features |

|---|---|---|---|

| 4-tert-butylphenylmagnesium bromide | Formaldehyde (HCHO) | (4-tert-butylphenyl)methanol | Forms a new carbon-carbon bond. |

| Requires anhydrous conditions. | |||

| Followed by an aqueous/acidic workup. |

Reduction-based methods offer a common and efficient pathway to (4-tert-butylphenyl)methanol, starting from commercially available precursors such as 4-tert-butylbenzaldehyde (B1265539) or derivatives of 4-tert-butylbenzoic acid.

The most direct reduction involves the conversion of 4-tert-butylbenzaldehyde to the corresponding primary alcohol. wikipedia.orgnih.gov This transformation is readily accomplished using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing aldehydes to alcohols, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). For a more potent option, lithium aluminum hydride (LiAlH₄) can also be used, which provides a stronger source of hydride ions. matrix-fine-chemicals.com

Alternatively, derivatives of 4-tert-butylbenzoic acid, such as its corresponding esters (e.g., methyl 4-tert-butylbenzoate), can be reduced to (4-tert-butylphenyl)methanol. This conversion requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄), as milder reagents like NaBH₄ are generally ineffective at reducing esters.

Table 2: Reduction Routes to (4-tert-butylphenyl)methanol

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 4-tert-butylbenzaldehyde | 1. NaBH₄2. Solvent (e.g., MeOH) | (4-tert-butylphenyl)methanol |

| 4-tert-butylbenzaldehyde | 1. LiAlH₄2. H₂O/H⁺ workup | (4-tert-butylphenyl)methanol |

| Methyl 4-tert-butylbenzoate | 1. LiAlH₄2. H₂O/H⁺ workup | (4-tert-butylphenyl)methanol |

Functionalization and Derivatization of (4-Tert-butylphenyl)methanol

The hydroxyl group of (4-tert-butylphenyl)methanol is a key site for a variety of functionalization and derivatization reactions, allowing for its incorporation into more complex molecular architectures.

(4-tert-butylphenyl)methanol can undergo esterification with carboxylic acids to form the corresponding esters. A notable example is its reaction with formic acid to produce (4-tert-butylphenyl)methyl formate (B1220265). This reaction is a specific instance of the broader class of Fischer esterifications, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.

The formation of formate esters from benzyl (B1604629) alcohols is a known transformation. For instance, benzyl alcohol reacts with formic acid to produce benzyl formate. This reaction can be driven by an acid catalyst and is often performed in equilibrium conditions. patsnap.comgoogle.comwikipedia.orgmdpi.com By analogy, (4-tert-butylphenyl)methanol reacts similarly with formic acid, substituting the hydroxyl proton with a formyl group (CHO).

Reaction Scheme: (CH₃)₃C-C₆H₄-CH₂OH + HCOOH ⇌ (CH₃)₃C-C₆H₄-CH₂OCHO + H₂O

The controlled oxidation of (4-tert-butylphenyl)methanol can yield either 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

To achieve the partial oxidation to 4-tert-butylbenzaldehyde, mild oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent used for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. gordon.eduorganicchemistrytutor.comyoutube.comlibretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous organic solvent such as dichloromethane (B109758) (DCM). Another effective reagent for this transformation is manganese dioxide (MnO₂), which is particularly selective for the oxidation of benzylic and allylic alcohols. rsc.orglookchem.comorganic-chemistry.orgyoutube.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ in sulfuric acid, also known as the Jones reagent), will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid, 4-tert-butylbenzoic acid.

Table 3: Oxidation Products of (4-tert-butylphenyl)methanol

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 4-tert-butylbenzaldehyde | Aldehyde |

| Manganese dioxide (MnO₂) | 4-tert-butylbenzaldehyde | Aldehyde |

| Potassium permanganate (KMnO₄) | 4-tert-butylbenzoic acid | Carboxylic Acid |

The (4-tert-butylphenyl) moiety can be incorporated into larger, multi-aryl structures centered around a single carbinol carbon. These polyarylmethanol derivatives are synthesized using organometallic reagents.

Bis(4-tert-butylphenyl)methanol: This secondary alcohol can be synthesized by reacting the Grignard reagent, 4-tert-butylphenylmagnesium bromide, with an ester of 4-tert-butylbenzoic acid, such as ethyl 4-tert-butylbenzoate. In this reaction, two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl, displacing the ethoxy group to form an intermediate ketone (di-(4-tert-butylphenyl)ketone). A second equivalent of the Grignard reagent then immediately attacks this ketone, and subsequent acidic workup yields the diarylmethanol.

Tris-(4-tert-butylphenyl)methanol: The synthesis of this tertiary alcohol requires a starting material at a higher oxidation state, such as diethyl carbonate. Three equivalents of 4-tert-butylphenylmagnesium bromide react with diethyl carbonate. Sequential addition-elimination reactions followed by a final addition and acidic workup result in the formation of the triarylmethanol. This synthetic strategy is analogous to the classic preparation of triphenylmethanol (B194598) from phenylmagnesium bromide and diethyl carbonate or benzophenone. google.com

Incorporation into N-Heterocyclic Carbene Ligand Scaffolds

(4-Tert-butylphenyl)methanol serves as a crucial building block in the synthesis of advanced N-Heterocyclic Carbene (NHC) ligands, which are pivotal in the field of homogeneous catalysis. The incorporation of the bulky 4-tert-butylphenylmethyl group allows for the creation of sterically demanding ligands that can stabilize reactive low-valent transition metal centers and influence the outcome of catalytic reactions. scispace.com

A notable example is the synthesis of the IPr** ligand (1,3-bis[2,6-bis[(4-tert-butylphenyl)methyl]-4-methylphenyl]imidazol-2-ylidene). This ligand is an advanced derivative of the widely used IPr system. In the IPr** scaffold, the 4-tert-butylphenyl substituent replaces the methyl groups found in earlier generation ligands, creating a significantly more sterically shielded environment around the coordinated metal. scispace.com This steric bulk is quantified using concepts like the "buried volume" (%Vbur), which measures the space occupied by the ligand. The design of such bulky ligands is a key strategy for enhancing the kinetic stability of metal complexes. scispace.com

The synthesis of the imidazolium (B1220033) salt precursor to the IPr** ligand involves the substitution of benzyl groups onto a substituted aniline (B41778) core. The (4-tert-butylphenyl)methyl moiety provides distinct advantages, including high solubility of the resulting ligand and its metal complexes, which facilitates their handling and purification. Furthermore, these bulky substituents have a tendency to promote crystallization, which is highly beneficial for the structural elucidation of the resulting metal complexes by single-crystal X-ray diffraction. scispace.com

The utility of these ligands is demonstrated in their application to various catalytic processes. For instance, palladium complexes of the IPr** ligand have been synthesized and characterized. scispace.com While the extreme steric hindrance can sometimes impede catalytic activity, as observed in certain Sonogashira and Suzuki-Miyaura coupling reactions, the strategic use of such bulky ligands remains a powerful tool for modulating the reactivity and selectivity of transition metal catalysts. scispace.com

Table 1: Characteristics of NHC Ligand Incorporating the (4-Tert-butylphenyl)methyl Group

| Ligand Feature | Description | Advantage(s) | Reference |

|---|---|---|---|

| Ligand Name | IPr** (1,3-bis[2,6-bis[(4-tert-butylphenyl)methyl]-4-methylphenyl]imidazol-2-ylidene) | Advanced derivative of the IPr system with unprecedented steric demand. | scispace.com |

| Key Substituent | (4-tert-butylphenyl)methyl | Provides significant steric shielding for the coordinated metal center and its other ligands. | scispace.com |

| Physical Properties | Confers high solubility to the ligand and its late transition metal complexes. | Facilitates ease of handling, purification, and characterization. | scispace.com |

| Crystallization | The bulky substituents promote a tendency towards crystallization. | Aids in structural analysis via single-crystal X-ray diffraction. | scispace.com |

| Application | Used in transition metal complexes for homogeneous catalysis. | Kinetically stabilizes highly reactive low-valent transition metal atoms with low coordination numbers. | scispace.com |

Formation of Inclusion Complexes

The hydrophobic nature of the 4-tert-butylphenyl group in (4-tert-butylphenyl)methanol makes it an excellent guest molecule for forming inclusion complexes with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. nih.govresearchgate.net Inclusion complexes are supramolecular assemblies where a "guest" molecule is encapsulated within the cavity of a "host" molecule. nih.gov This encapsulation can significantly alter the physicochemical properties of the guest, including its solubility and stability. mdpi.com

Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are common hosts. mdpi.com The formation of an inclusion complex is primarily driven by the displacement of high-energy water molecules from the hydrophobic cavity, which is an entropically favorable process. mdpi.com

Research on the complexation of 4-tert-butylbenzyl alcohol with β-cyclodextrin has revealed detailed structural information. researchgate.net X-ray diffraction studies show that two β-cyclodextrin molecules form a "head-to-head" dimer through hydrogen bonding between their secondary hydroxyl groups. This dimeric structure encapsulates two molecules of 4-tert-butylbenzyl alcohol within its extended cavity. researchgate.net Similar dimeric arrangements accommodating two guest molecules have been observed for other tert-butyl-containing aromatic guests like 4-tert-butyltoluene. nih.gov The hydrophobic tert-butyl groups are typically located deep within the nonpolar cavity, maximizing favorable van der Waals interactions. nih.gov

The stoichiometry and stability of these complexes are key parameters. The stability is quantified by the formation constant (Kf), also known as the binding or stability constant. nih.gov For many guest-cyclodextrin systems, a 1:1 stoichiometry is common, but as seen with 4-tert-butylbenzyl alcohol, more complex 2:2 (host:guest) arrangements can also occur. researchgate.net Spectroscopic methods like UV-Visible and NMR spectroscopy are often used to determine these parameters in solution. nih.govresearchgate.net

Cucurbiturils represent another class of macrocyclic hosts capable of encapsulating guests in their hydrophobic cavity. wikipedia.org They are known to have a particularly high affinity for cationic or hydrophobic compounds. wikipedia.orgresearchgate.net While specific studies on the inclusion of (4-tert-butylphenyl)methanol with cucurbiturils are not extensively detailed, the principles of host-guest chemistry suggest it would be a suitable guest due to its hydrophobic tert-butylphenyl moiety.

Table 2: Research Findings on Inclusion Complexes with Tert-butylphenyl Guests

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Key Structural Features & Findings | Reference |

|---|---|---|---|---|

| β-Cyclodextrin (β-CD) | 4-tert-butylbenzyl alcohol | 2:2 | Two β-CD molecules form a head-to-head dimer, accommodating two guest molecules in the cavity. | researchgate.net |

| β-Cyclodextrin (β-CD) | 4-tert-butyltoluene | 2:2 (dimer accommodates two guests) | The hydrophobic guests are completely enclosed in the β-CD cavities with the tert-butyl groups positioned in the hydrophobic region. | nih.gov |

| α-Cyclodextrin (α-CD) | E-4-tert-butylphenyl-4'-oxyazobenzene | 1:1 and 2:1 | Spectrophotometric studies yielded sequential formation constants (K₁₁ and K₂₁). | researchgate.net |

| β-Cyclodextrin (β-CD) | E-4-tert-butylphenyl-4'-oxyazobenzene | 1:1 and 2:1 | ¹H ROESY NMR studies confirmed complexation occurs within the annulus of the cyclodextrin. | researchgate.net |

Principles of Green Chemistry in (4-Tert-butylphenyl)methanol Synthesis

The synthesis of (4-tert-butylphenyl)methanol can be evaluated through the lens of green chemistry, a framework that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.innih.gov The twelve principles of green chemistry provide a guide for assessing the environmental impact and sustainability of a synthetic route. nih.gov

A conventional laboratory synthesis of (4-tert-butylphenyl)methanol often involves the reduction of 4-tert-butylbenzaldehyde using a hydride-reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol or ethanol. While effective, this route can be analyzed for potential green improvements.

Waste Prevention and Atom Economy: The reduction of an aldehyde to an alcohol is inherently atom-economical, as the primary atoms of the substrate are incorporated into the product. However, the use of stoichiometric reagents like NaBH₄ generates salt byproducts (borates) that must be treated and disposed of, which detracts from the principle of waste prevention. mlsu.ac.in Catalytic hydrogenation, using H₂ gas and a metal catalyst (e.g., Pd, Pt, or Ru), offers a much greener alternative. In this case, the only byproduct is water (if any), leading to a significantly higher atom economy and less waste.

Use of Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov While methanol and ethanol are relatively benign, greener syntheses aim to minimize solvent use or replace volatile organic compounds with safer alternatives like water or supercritical fluids, or even conduct reactions under solvent-free conditions. nih.govnih.gov

Catalysis: The principle of using catalytic reagents in preference to stoichiometric ones is a cornerstone of green chemistry. nih.gov As mentioned, switching from a stoichiometric reducing agent like NaBH₄ to a catalytic hydrogenation process is a major improvement. Catalysts are used in small amounts and can often be recycled and reused, reducing both cost and waste. researchgate.net

Energy Efficiency: Synthetic methods should be designed for minimal energy consumption. This involves conducting reactions at ambient temperature and pressure whenever possible. nih.gov Some reductions may require heating or cooling, and the energy inputs for these steps, as well as for solvent removal and purification, should be considered in a full process analysis.

Use of Renewable Feedstocks: While the immediate precursors like 4-tert-butylbenzaldehyde are typically derived from petrochemical sources, a broader green chemistry perspective encourages the development of pathways from renewable feedstocks. nih.gov For example, research into producing aromatic compounds from biomass could eventually provide a sustainable route to the starting materials.

Table 3: Green Chemistry Evaluation of a Synthetic Route to (4-Tert-butylphenyl)methanol

| Green Chemistry Principle | Conventional Method (e.g., NaBH₄ Reduction) | Potential Green Improvement | Reference |

|---|---|---|---|

| 1. Waste Prevention | Generates borate (B1201080) salt waste from the stoichiometric reducing agent. | Catalytic hydrogenation generates minimal or no waste. | mlsu.ac.in |

| 2. Atom Economy | Lower atom economy due to the use of NaBH₄. | High atom economy; H₂ is the only reagent besides the substrate. | whiterose.ac.uk |

| 5. Safer Solvents | Often uses organic solvents like methanol or ethanol. | Use of water as a solvent, or performing the reaction under solvent-free conditions. | nih.gov |

| 9. Catalysis | Uses a stoichiometric amount of reducing agent. | Employs a small amount of a recyclable metal catalyst (e.g., Pd/C). | nih.govresearchgate.net |

| 6. Design for Energy Efficiency | May require cooling to control the reaction rate, followed by heating for solvent removal. | Reactions designed to run at ambient temperature and pressure. | nih.gov |

Formic Acid As a Versatile Reagent and Catalytic Component in Organic Chemistry

Formic Acid as a C1 Chemical Building Block

Formic acid (HCOOH) is increasingly recognized as a valuable and sustainable C1 building block in organic synthesis. researchgate.netccspublishing.org.cn As the simplest carboxylic acid, it serves as a versatile and renewable one-carbon feedstock for creating more complex molecules. ccspublishing.org.cn Its utilization aligns with the principles of green chemistry, offering an alternative to traditional, often more hazardous, C1 sources. researchgate.net

One notable application is in the synthesis of formaldehyde (B43269) surrogates, such as dialkoxymethanes. d-nb.info For instance, the catalytic system comprising [Ru(triphos)(tmm)] and the Lewis acid Al(OTf)3 enables the direct synthesis of dialkoxymethane products from formic acid. d-nb.inforesearchgate.net This process provides a more streamlined route compared to traditional methods that might start from methanol (B129727) via formaldehyde. researchgate.net Formic acid can also be used as a C1 source for the methylation of amines, where it serves as the carbon building block in conjunction with silanes as reducing agents to form tertiary amines from primary and secondary amines. researchgate.net

The versatility of formic acid as a C1 source is further demonstrated in its ability to participate in carboxylation reactions. In the presence of a palladium catalyst and acetic anhydride (B1165640), formic acid can directly carboxylate allylic alcohols to produce β,γ-unsaturated carboxylic acids. researchgate.net This transformation proceeds through a carbonylation process where carbon monoxide is generated in situ from the formic acid. researchgate.net

Formic Acid as a Hydrogen Donor in Transfer Hydrogenation

Formic acid is a prominent hydrogen donor in catalytic transfer hydrogenation (CTH), a powerful and practical alternative to traditional hydrogenation methods that often require high-pressure molecular hydrogen (H₂). nih.govacs.orgmdpi.com This technique leverages the in situ decomposition of formic acid to provide hydrogen for the reduction of various unsaturated functional groups. acs.orgrsc.org The advantages of using formic acid include its low cost, non-toxicity, stability, and ease of handling, making hydrogenation processes safer and more accessible. nih.govrsc.org

The transfer hydrogenation process typically involves a transition metal catalyst that facilitates the transfer of hydrogen from the formic acid donor to a substrate (the hydrogen acceptor). rsc.org This method has been successfully applied to the reduction of a wide array of functional groups, including C=O, C=C, and C=N bonds in various unsaturated compounds. nih.gov For example, aromatic carbonyl and nitrile compounds can be reduced to their corresponding alcohols and amines using reusable heterogeneous palladium catalysts with formic acid as the hydrogen source under mild, additive-free conditions. mdpi.com

Cp*Ir complexes are among the highly active catalysts for transfer hydrogenation reactions using formic acid or its conjugate base, formate (B1220265). nih.gov The process generally involves the formation of a metal-hydride complex from the catalyst and formic acid, which then delivers the hydride to the unsaturated substrate. rsc.org This approach is not only efficient but also atom-economical. nih.govacs.org Research has also explored its application in upgrading biomass-derived platform chemicals, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandimethanol (B16202) (FDM). rsc.org

Catalytic Applications of Formic Acid in Organic Synthesis

Metal-Catalyzed Decomposition for Hydrogen and Carbon Monoxide Generation

The catalytic decomposition of formic acid is a key reaction that unlocks its potential as a source of valuable chemical feedstocks, primarily hydrogen (H₂) and carbon monoxide (CO). vupas.eunih.gov The reaction can proceed through two main pathways: dehydrogenation, which yields H₂ and carbon dioxide (CO₂), or dehydration, which produces CO and water (H₂O). mdpi.com The selectivity towards one pathway over the other is highly dependent on the catalyst used and the reaction conditions. mdpi.comresearchgate.net

For hydrogen generation, palladium-based catalysts are particularly effective. mdpi.comnih.gov Commercial palladium on activated carbon (Pd/C) has shown excellent selectivity (99.9%) for producing hydrogen from formic acid decomposition. mdpi.comnih.gov Various other heterogeneous catalysts, including those based on gold (Au), silver (Ag), and their alloys, have also been studied for selective H₂ production at mild temperatures. mdpi.comnih.gov The produced H₂ is notably CO-free, which is crucial for applications like low-temperature fuel cells where CO can poison the catalyst. researchgate.net The reaction is considered a promising method for chemical hydrogen storage due to formic acid's high volumetric hydrogen capacity and non-flammable nature. acs.org

Conversely, the dehydration pathway to produce carbon monoxide can be favored by using different catalysts, such as zeolites. researchgate.netscispace.com This allows formic acid and its derivatives to be considered as liquid, storable, and safer surrogates for CO gas, which can then be used in various industrial chemical processes. researchgate.netscispace.com

Formic Acid as a Carbon Monoxide Surrogate in Carbonylation Reactions

Handling highly toxic and flammable carbon monoxide (CO) gas in laboratory and industrial settings presents significant safety challenges. thieme-connect.com Formic acid has emerged as a practical and advantageous CO surrogate, generating CO in situ for a variety of metal-catalyzed carbonylation reactions. researchgate.netthieme-connect.comthieme-connect.com This approach enhances the safety and practicality of processes that incorporate a carbonyl group into organic molecules. thieme-connect.com

Formic acid and its derivatives can be decomposed under specific catalytic conditions to release CO, which is then immediately consumed in the carbonylation reaction. researchgate.netthieme-connect.com For example, in the presence of acetic anhydride and a palladium catalyst, formic acid serves as the CO source for the synthesis of aurones from 2-iodophenol (B132878) and terminal alkynes. chim.it Similarly, it has been used in palladium-catalyzed intramolecular carbonylation to produce N-acetyl benzoxazinones. chim.it The in situ generation avoids the need for high-pressure CO gas cylinders and complex handling equipment. researchgate.net

This strategy has been applied to a range of carbonylative transformations, including the synthesis of ketones, α,β-enones, and various heterocyclic compounds. researchgate.netchim.it The use of formic acid as a CO surrogate is a key development in making carbonylation chemistry more accessible and safer. rsc.org

Role as a Catalytic Additive in Specific Reactions

Beyond being a primary reagent, formic acid can also function as a crucial additive or co-catalyst in certain organic transformations. Its acidic nature and ability to participate in hydride transfer cycles allow it to influence reaction pathways and improve outcomes.

Sustainable and Renewable Aspects of Formic Acid Utilization

Formic acid is increasingly viewed as a key chemical in the development of a sustainable, bio-based chemical industry. ccspublishing.org.cnresearchgate.net Its production is not limited to traditional fossil fuel-based routes; it can be sustainably sourced from renewable resources like biomass and carbon dioxide (CO₂). vupas.eunih.gov Formic acid is a major byproduct of biorefinery processes that convert lignocellulosic biomass into valuable chemicals. ccspublishing.org.cnresearchgate.net Furthermore, the catalytic hydrogenation of CO₂, a greenhouse gas, presents a pathway to synthesize formic acid, contributing to carbon capture and utilization (CCU) strategies. researchgate.net

The unique properties of formic acid, including its non-toxicity, biodegradability, and high energy density, make it an economically and environmentally attractive reagent. ccspublishing.org.cnresearchgate.net Its use in chemical synthesis aligns with the principles of green chemistry by minimizing the generation of hazardous substances and enabling reactions under milder conditions. ccspublishing.org.cn

As an energy carrier, formic acid is considered a safe and viable material for hydrogen storage. vupas.eu The hydrogen can be released through catalytic decomposition, and the resulting CO₂ can, in principle, be recaptured and hydrogenated back to formic acid, creating a carbon-neutral energy cycle. researchgate.net This positions formic acid as a critical bridge between renewable energy generation and the chemical industry, offering a way to store renewable energy in the form of stable chemical bonds. scispace.com

Mechanistic Investigations of Reactions Involving 4 Tert Butylphenyl Methanol and Formic Acid

Reaction Pathways and Stereochemical Considerations for (4-Tert-butylphenyl)methanol Transformations

The transformation of (4-tert-butylphenyl)methanol is governed by a variety of factors that dictate the reaction pathways and stereochemical outcomes. These include the significant steric presence of the tert-butyl group, the influence of light in photochemical reactions, and the mechanisms involved in electrochemical oxidation.

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Selectivity

The tert-butyl group, a bulky substituent on the phenyl ring of (4-tert-butylphenyl)methanol, exerts considerable steric hindrance, which plays a crucial role in directing the selectivity of its reactions. This steric bulk can impede the approach of reactants to the benzylic alcohol, influencing the reaction's course and favoring certain products over others.

In reactions such as electrophilic halogenation on substituted phenols with a tert-butyl group, the size of the halogen atom in relation to the bulky tert-butyl group is a primary factor in determining the product distribution. stackexchange.com The steric strain between the incoming group and the tert-butyl substituent can dictate the regioselectivity of the reaction. stackexchange.com For instance, in the solvolysis of benzyl (B1604629) chlorides, ortho-substituents, including the tert-butyl group, can create steric hindrance to the reorganization of solvent molecules around the reaction center. cdnsciencepub.com This can lead to unexpected reactivity, where steric acceleration is observed due to hindrance to solvation at the reaction site. cdnsciencepub.comresearchgate.net

The interplay of steric, electronic, and other effects can be leveraged to achieve site-selective reactions even on sterically congested molecules. For example, the hydroxylation of primary C-H bonds within a tert-butyl group has been accomplished by utilizing a catalyst that can overcome the high bond dissociation energy and limited accessibility of these bonds. chemrxiv.org

The following table summarizes the impact of steric hindrance on reaction outcomes in related systems:

| Reaction Type | Substrate Feature | Effect of Steric Hindrance | Outcome |

| Solvolysis | Ortho-t-butyl group | Hindrance to solvent reorganization | Altered activation entropy, potential steric acceleration |

| Electrophilic Halogenation | Adjacent t-butyl group | Directs position of incoming halogen | Determines product isomer distribution |

| Catalytic Hydroxylation | Sterically congested C-H bonds | Influences catalyst approach and site-selectivity | Enables selective functionalization of otherwise unreactive bonds |

Photochemical Reaction Mechanisms of Benzyl Alcohol Derivatives

The photochemical reactions of benzyl alcohol derivatives, including (4-tert-butylphenyl)methanol, often proceed through radical mechanisms initiated by light. These reactions can lead to selective oxidation to the corresponding aldehydes or ketones under mild conditions.

A common approach involves the use of a photocatalyst, such as Eosin Y, which, upon irradiation with light (e.g., blue LEDs), can catalyze the aerobic oxidation of benzyl alcohols. organic-chemistry.org Mechanistic studies suggest that this process occurs via a hydrogen atom transfer, where the photocatalyst generates benzyl radicals that then react with molecular oxygen to form the oxidized products. organic-chemistry.org This method is noted for its good functional group tolerance and chemoselectivity, favoring the oxidation of benzylic alcohols over aliphatic ones. organic-chemistry.org

Another photocatalytic system utilizes thioxanthenone and molecular oxygen from the air as the oxidant, with sunlight or household lamps providing the necessary light energy. rsc.org The proposed mechanism involves the formation of singlet oxygen, which interacts with the benzyl alcohol. rsc.org This can occur through a two-step process involving hydrogen abstraction to form a benzylic radical, or a one-step insertion into the C-H bond at the benzylic position. rsc.org The electronics of the aromatic ring play a significant role, with electron-donating groups generally enhancing reaction rates. organic-chemistry.org

The general steps in the photochemical oxidation of benzyl alcohols can be summarized as:

Photoexcitation of a catalyst.

Generation of a benzylic radical through hydrogen abstraction from the alcohol. researchgate.net

Reaction with oxygen to form a peroxy radical.

Conversion to the final aldehyde or ketone product.

Electrochemical Oxidation Mechanisms

Electrochemical methods provide a green alternative for the oxidation of benzyl alcohols, avoiding the need for chemical oxidants. mdpi.comrsc.org The electrochemical oxidation of (4-tert-butylphenyl)methanol and related compounds can proceed through direct or indirect mechanisms, depending on the reaction conditions and electrode materials. journals.co.za

In the direct electrochemical oxidation of 4-t-butyltoluene (a precursor to 4-t-butylbenzaldehyde), it is suggested that two mechanisms can operate simultaneously. journals.co.zaresearchgate.net One involves the direct oxidation of the substrate at the anode, while the other is an indirect mechanism where the solvent (e.g., methanol) is oxidized to form radical species that then react with the substrate. journals.co.za The product distribution can be influenced by factors such as current density. journals.co.za

The choice of electrode material is critical and can influence both the efficiency and the products of the reaction. rsc.org For instance, the oxidation of benzyl alcohol to benzaldehyde (B42025) has been carried out on platinum electrodes, sometimes mediated by other chemicals like bromate. abechem.com The mechanism for electrocatalytic oxidation on a catalyst-modified electrode involves the initial adsorption of the benzyl alcohol onto the catalyst surface, followed by oxidation at the anode. mdpi.com

The table below outlines key aspects of the electrochemical oxidation of substituted benzyl alcohols:

| Electrode/Catalyst System | Proposed Mechanism | Key Factors | Resulting Products |

| Graphite Electrode in Methanol (B129727) | Direct oxidation of substrate and indirect oxidation via solvent radicals. journals.co.za | Current density, supporting electrolyte. journals.co.za | 4-t-butylbenzaldehyde dimethyl acetal. journals.co.za |

| Platinum Electrode | Mediated oxidation. abechem.com | Mediator (e.g., bromate), pH, temperature. abechem.com | Substituted benzaldehydes. abechem.com |

| Copper-based Catalyst on Carbon Electrode | Adsorption of benzyl alcohol followed by oxidation at the anode. mdpi.com | Catalyst structure, applied voltage. mdpi.com | Benzaldehyde. mdpi.com |

Elucidation of Reaction Mechanisms Mediated by Formic Acid

Formic acid can play a multifaceted role in chemical reactions, acting as a reducing agent, a source of protons, or a catalyst. Understanding its decomposition and oxidation pathways, as well as its function in proton transfer, is essential for elucidating its role in reactions with (4-tert-butylphenyl)methanol.

Pathways of Formic Acid Decomposition and Oxidation

The decomposition and oxidation of formic acid can proceed through several pathways, which are highly dependent on the catalyst and reaction conditions. Generally, two main routes are considered: dehydrogenation to produce hydrogen (H₂) and carbon dioxide (CO₂), and dehydration to yield water (H₂O) and carbon monoxide (CO). chinesechemsoc.orgunt.edu For applications like hydrogen storage, the dehydrogenation pathway is preferred. chinesechemsoc.org

In electrocatalysis, the oxidation of formic acid is often described by a dual-pathway mechanism. nih.govnih.gov

The Direct Pathway: Formic acid is directly oxidized to CO₂, often through an active intermediate without the formation of CO. nih.govresearchgate.net This pathway is desirable as it avoids the production of CO, which can poison catalysts like platinum. nih.gov The reaction can be summarized as: HCOOH → CO₂ + 2H⁺ + 2e⁻. nih.gov

The Indirect Pathway: Formic acid first dehydrates to form adsorbed carbon monoxide (CO_ads), which is subsequently oxidized to CO₂ at a higher potential. nih.govnih.gov This can be represented as: HCOOH → CO_ads + H₂O, followed by CO_ads + H₂O → CO₂ + 2H⁺ + 2e⁻. nih.gov

The key intermediate in both pathways on many metal surfaces is believed to be adsorbed formate (B1220265) (HCOO_ad). acs.orgresearchgate.net Density functional theory calculations have shown that on most transition-metal surfaces, formic acid decomposition proceeds via dehydrogenation rather than dehydration. stanford.edu

The following table summarizes the main pathways for formic acid oxidation:

| Pathway | Key Intermediate(s) | Final Products | Significance |

| Direct Dehydrogenation | Adsorbed formate, possibly COOH*. nih.govacs.org | CO₂, H⁺, e⁻. nih.gov | Efficient, avoids catalyst poisoning. researchgate.net |

| Indirect Dehydration/Oxidation | Adsorbed CO. nih.govnih.gov | CO₂, H⁺, e⁻ (via CO intermediate). nih.gov | Leads to catalyst poisoning by CO. researchgate.net |

Proton Transfer and Acid-Catalysis Mechanisms

Formic acid can act as a proton donor in acid-catalyzed reactions. The transfer of a proton from formic acid is a fundamental step in many chemical transformations. In the gas phase reaction between formic acid and a hydroxyl radical, the abstraction of the acidic hydrogen occurs through a proton-coupled electron-transfer process. acs.org

In solution, the proton transfer dynamics can be complex. For instance, in a formic acid dimer, the double proton transfer is a concerted process. acs.org When interacting with other molecules, such as 7-hydroxyquinoline (B1418103) in methanol, formic acid can participate in a proton relay, facilitating the net transfer of a proton from a donor site to an acceptor site on the other molecule. nih.gov

Formic acid can also react with protonated species. Studies of ion-molecule reactions have shown that proton transfer can occur from various protonated molecules (XH⁺) to formic acid, forming protonated formic acid, (HCOOH)H⁺. researchgate.net Furthermore, radical cations of formic acid (HCOOH•⁺) can act as efficient proton donors. researchgate.net This ability to both accept and donate protons makes formic acid a versatile component in acid-base mediated reaction mechanisms.

Pathways in Formylative Reactions

The formylation of an alcohol, such as (4-tert-butylphenyl)methanol, with formic acid is a type of Fischer esterification. This reaction involves the formation of a formate ester, in this case, (4-tert-butylphenyl)methyl formate. The generally accepted mechanism for this acid-catalyzed esterification proceeds through a series of proton transfer and nucleophilic attack steps.

The reaction is initiated by the protonation of the carbonyl oxygen of formic acid by an acid catalyst. In the absence of a strong external acid, formic acid itself can act as the proton donor, protonating another molecule of formic acid. This protonation enhances the electrophilicity of the carbonyl carbon.

The alcohol, (4-tert-butylphenyl)methanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. The steric hindrance imposed by the tert-butyl group on the phenyl ring may influence the rate of this nucleophilic attack, potentially slowing it down compared to unhindered benzyl alcohols.

Following the formation of the tetrahedral intermediate, a proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups originating from the formic acid. This proton transfer creates a good leaving group, water. The subsequent elimination of a water molecule and the deprotonation of the carbonyl oxygen lead to the formation of the final product, (4-tert-butylphenyl)methyl formate. All steps in this mechanism are reversible.

A plausible mechanistic pathway for the formylation of (4-tert-butylphenyl)methanol with formic acid is outlined below:

Table 1: Plausible Mechanistic Steps in the Formylation of (4-tert-butylphenyl)methanol

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of formic acid | Activated formic acid with a protonated carbonyl oxygen. |

| 2 | Nucleophilic attack | Tetrahedral intermediate formed by the attack of the hydroxyl group of (4-tert-butylphenyl)methanol on the protonated carbonyl carbon. |

| 3 | Proton transfer | Isomeric tetrahedral intermediate with a protonated hydroxyl group (a better leaving group). |

| 4 | Elimination of water | Formation of a protonated ester and a water molecule. |

| 5 | Deprotonation | Formation of the final product, (4-tert-butylphenyl)methyl formate, and regeneration of the acid catalyst. |

It is important to note that while the tert-butyl group is sterically bulky, its electronic effect on the benzene (B151609) ring is electron-donating through hyperconjugation and induction. This electronic effect could slightly enhance the nucleophilicity of the benzylic alcohol, although the steric hindrance is likely the more dominant factor influencing the reaction rate.

Studies on the Interaction and Reactivity between (4-Tert-butylphenyl)methanol and Formic Acid Systems

Direct and detailed studies on the specific interactions and reactivity between (4-tert-butylphenyl)methanol and formic acid are not extensively documented in publicly available literature. However, insights can be drawn from studies of similar systems, such as the interaction between formic acid and other alcohols, including sterically hindered ones like tert-butyl alcohol.

Spectroscopic studies on the formic acid-tert-butyl alcohol complex have revealed that the two molecules are linked by two different O-H···O hydrogen bonds. In this arrangement, formic acid and tert-butyl alcohol alternate their roles as hydrogen bond acceptor and donor. A similar interaction is expected to occur between (4-tert-butylphenyl)methanol and formic acid. The formation of a hydrogen-bonded complex between the hydroxyl group of the alcohol and the carbonyl and hydroxyl groups of the formic acid is a prerequisite for the subsequent esterification reaction.

The reactivity of this system is primarily defined by the Fischer esterification reaction. The reaction between benzyl alcohol and formic acid is known to proceed to form benzyl formate. The presence of the tert-butyl group in the para position of the benzene ring in (4-tert-butylphenyl)methanol is expected to influence the reaction kinetics. The steric bulk of the tert-butyl group can hinder the approach of the alcohol to the formic acid, thereby decreasing the reaction rate compared to unsubstituted benzyl alcohol.

Computational and Theoretical Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of molecules. These calculations can predict molecular geometries, vibrational frequencies, reaction energies, and various other electronic properties.

In the context of (4-tert-butylphenyl)methanol and formic acid, DFT studies on similar systems, such as the interaction between benzyl (B1604629) alcohol and isoamyl alcohol, have confirmed the presence of intermolecular hydrogen bonding. researchgate.netbohrium.com For the (4-tert-butylphenyl)methanol and formic acid system, the primary interaction would be the formation of a hydrogen bond between the hydroxyl group (-OH) of the alcohol and the carboxylic acid group (-COOH) of formic acid. DFT calculations would be instrumental in determining the geometry and strength of this hydrogen bond.

Theoretical calculations on formic acid dimers show that they form stable cyclic structures through strong hydrogen bonds. researchgate.net When interacting with an alcohol like (4-tert-butylphenyl)methanol, formic acid would likely act as a hydrogen bond donor and acceptor, leading to the formation of a stable complex. The bulky tert-butyl group on the phenyl ring of (4-tert-butylphenyl)methanol would introduce steric hindrance, which could influence the preferred orientation of the interacting molecules.

DFT calculations could also be employed to investigate the reactivity of this system. For instance, the Fischer esterification, a reaction between a carboxylic acid and an alcohol to form an ester, is a potential reaction pathway. youtube.commasterorganicchemistry.com Computational studies can model the reaction mechanism, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics.

Table 1: Representative Calculated Properties from DFT Studies on Related Systems

| Property | System | Calculated Value | Significance |

| Hydrogen Bond Energy | Formic Acid Dimer | -15.5 kcal/mol | Indicates strong hydrogen bonding. |

| O-H Bond Length | Monohydrated Pyruvic Acid | 1.003 Å | Shows elongation upon hydrogen bonding. frontiersin.orgfrontiersin.org |

| C=O Bond Length | Monohydrated Pyruvic Acid | 1.221 Å | Slight elongation upon interaction with water. frontiersin.orgfrontiersin.org |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of a system at the atomic level.

For a mixture of (4-tert-butylphenyl)methanol and formic acid, MD simulations could reveal the nature of their intermolecular interactions in a condensed phase. Simulations on mixtures of alcohols with other molecules have shown how different components arrange themselves and interact. rsc.orgresearchgate.netacs.org In this specific case, simulations would likely show the formation of hydrogen-bonded clusters of varying sizes. The dynamics of these hydrogen bonds, including their formation and breaking, could also be studied.

The bulky tert-butyl group would likely influence the local structure of the mixture. MD simulations of aromatic pollutants have demonstrated the importance of π–π interactions in the aggregation of aromatic molecules. mdpi.com Similar interactions could be expected between the phenyl rings of (4-tert-butylphenyl)methanol, leading to specific local arrangements.

MD simulations can also be used to compute various macroscopic properties, such as density, viscosity, and diffusion coefficients, which can be compared with experimental data. While specific MD studies on the (4-tert-butylphenyl)methanol and formic acid system are not available, simulations on similar alcohol-carboxylic acid mixtures would be valuable in understanding their solution behavior.

Table 2: Insights from Molecular Dynamics Simulations of Related Systems

| Simulation Focus | Key Findings | Relevance to (4-tert-butylphenyl)methanol;formic acid |

| Alcohol-Water Mixtures | Hydrogen bonding networks dominate the structure. acs.org | Expect extensive hydrogen bonding between the alcohol and formic acid. |

| Ionic Liquid-Alcohol Mixtures | Alcohols can weaken the hydrogen bond network of the other component. rsc.orgresearchgate.net | The relative concentrations will influence the overall hydrogen bond network. |

| Aromatic Pollutants in n-octanol | π–π interactions drive the formation of aggregates. mdpi.com | Phenyl ring interactions may lead to self-association of (4-tert-butylphenyl)methanol. |

Quantitative Structure-Activity Relationships (QSAR) in Related Aromatic Alcohol Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.gov These models are widely used in medicinal chemistry and toxicology to predict the activities of new compounds.

For aromatic alcohols similar to (4-tert-butylphenyl)methanol, QSAR studies have been conducted to predict various properties, such as their aroma profiles, toxicity, and antimicrobial activity. nih.govfrontiersin.org For example, a QSAR model for the flavor thresholds of alcohols in Huangjiu (a Chinese wine) showed a high correlation (R² = 0.978), indicating that the aroma can be predicted from the molecular structure. nih.gov

The development of a QSAR model for a series of aromatic alcohols would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical relationship between these descriptors and the observed activity.

While a specific QSAR study on (4-tert-butylphenyl)methanol is not available, its properties could be predicted using existing QSAR models for aromatic alcohols. The presence of the tert-butyl group would significantly influence its steric and hydrophobic properties, which would be captured by the relevant molecular descriptors in a QSAR model.

Table 3: Examples of Descriptors Used in QSAR Models for Aromatic Compounds

| Descriptor Type | Example Descriptor | Property Predicted |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Toxicity of dinitro aromatic compounds. mdpi.com |

| Hydrophobic | KOW (Octanol-Water Partition Coefficient) | Toxicity of mononitro aromatic compounds. mdpi.com |

| Topological | Molecular Connectivity Index | Various biological activities. |

| Steric | Molar Refractivity | Antimicrobial activity of plant compounds. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for real-time monitoring of chemical reactions. In the context of the reaction between (4-tert-butylphenyl)methanol and formic acid to form (4-tert-butylphenyl)methyl formate (B1220265), both ¹H and ¹³C NMR provide critical data.

Structural Assignment: The ¹H NMR spectrum of (4-tert-butylphenyl)methanol would show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons (two doublets in the 7.2-7.4 ppm region), the benzylic methylene (B1212753) protons (a singlet around 4.6 ppm), and the hydroxyl proton (a broad singlet whose position is concentration and solvent dependent). The ¹³C NMR spectrum would complement this with signals for the tert-butyl carbons (around 31 and 34 ppm), the aromatic carbons (in the 125-151 ppm range), and the benzylic carbon (around 65 ppm). rsc.orgrsc.orgillinois.eduepfl.chhmdb.ca

Upon esterification with formic acid, significant changes in the NMR spectra are expected. In the ¹H NMR spectrum, the benzylic methylene signal would shift downfield to approximately 5.1-5.3 ppm due to the deshielding effect of the adjacent formate group. A new singlet corresponding to the formyl proton would appear significantly downfield, typically around 8.0-8.2 ppm. The disappearance of the alcohol's hydroxyl proton signal would also confirm the reaction. jst.go.jp

In the ¹³C NMR spectrum, the benzylic carbon signal would shift slightly, and a new signal for the carbonyl carbon of the formate group would appear in the region of 160-162 ppm. rsc.orgjst.go.jp

Reaction Monitoring: NMR is highly effective for monitoring the progress of the formylation reaction. nih.govosf.io By acquiring spectra at different time intervals, the relative integrals of the reactant and product signals can be used to determine the reaction kinetics. For instance, the decrease in the integral of the (4-tert-butylphenyl)methanol's benzylic CH₂ signal and the concurrent increase in the integral of the (4-tert-butylphenyl)methyl formate's benzylic CH₂ and formyl CH signals can be plotted against time to calculate the rate of reaction. osf.io This technique allows for the optimization of reaction conditions such as temperature, catalyst, and reagent stoichiometry. nih.govscispace.comresearchgate.net

| Compound | Group | 1H Chemical Shift (ppm, predicted) | 13C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| (4-tert-butylphenyl)methanol | -C(CH3)3 | ~1.3 (s, 9H) | ~31.5 (CH3), ~34.5 (C) |

| Ar-H | ~7.3-7.4 (m, 4H) | ~125.5, ~127.5, ~138.0, ~151.0 | |

| -CH2- | ~4.6 (s, 2H) | ~65.0 | |

| -OH | variable (br s, 1H) | - | |

| (4-tert-butylphenyl)methyl formate | -C(CH3)3 | ~1.3 (s, 9H) | ~31.5 (CH3), ~34.6 (C) |

| Ar-H | ~7.3-7.4 (m, 4H) | ~125.7, ~128.0, ~134.0, ~151.5 | |

| -CH2- | ~5.2 (s, 2H) | ~67.0 | |

| -CHO | ~8.1 (s, 1H) | ~161.0 |

Mass Spectrometry (MS) in Reaction Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. It plays a key role in identifying the products of the reaction between (4-tert-butylphenyl)methanol and formic acid and can provide insights into the reaction mechanism.

Product Identification: The electron ionization (EI) mass spectrum of the starting material, (4-tert-butylphenyl)methanol, would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent fragmentation pathway would involve the loss of a hydrogen atom to form a stable benzylic cation (M-1). Another key fragmentation is the cleavage of the C-C bond alpha to the aromatic ring, leading to the loss of a tert-butyl group (M-57) or the formation of a tropylium-like ion. whitman.edumiamioh.edu

The ester product, (4-tert-butylphenyl)methyl formate, would have a different molecular weight and fragmentation pattern. The molecular ion peak would be observed, confirming the formation of the ester. Characteristic fragmentation of esters includes cleavage alpha to the carbonyl group. libretexts.org A significant fragment would likely correspond to the (4-tert-butylphenyl)methyl cation, resulting from the loss of the formate radical (·OCHO). The presence of formic acid can also lead to the formation of adduct ions, such as [M+HCOO]⁻ in negative ion mode, which can be useful in mechanistic studies. acs.org

Mechanistic Studies: By using isotopically labeled reagents, such as deuterated formic acid (DCOOH), MS can be used to trace the pathways of atoms during the reaction. rsc.orgmdpi.com For example, observing the incorporation of deuterium (B1214612) into the product molecule can confirm the role of formic acid as the acylating agent. Time-resolved mass spectrometry can also be used to detect transient intermediates, providing direct evidence for the proposed reaction mechanism. researchgate.net

| Compound | Expected m/z values of Key Fragments | Identity of Fragment |

|---|---|---|

| (4-tert-butylphenyl)methanol (MW=178.27) | 178 | [M]⁺ |

| 163 | [M - CH3]⁺ | |

| 121 | [M - C(CH3)3]⁺ or [C8H9O]⁺ | |

| (4-tert-butylphenyl)methyl formate (MW=206.28) | 206 | [M]⁺ |

| 161 | [M - OCHO]⁺ or [C11H15]⁺ | |

| 149 | [M - COOH]⁺ or [C11H17]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule and for studying changes in bonding during a chemical reaction.

For the (4-tert-butylphenyl)methanol and formic acid system, IR spectroscopy is particularly useful. The spectrum of the starting alcohol, (4-tert-butylphenyl)methanol, would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. It would also show C-O stretching around 1050 cm⁻¹. Formic acid itself exhibits a very broad O-H stretch (2500-3300 cm⁻¹) and a sharp, intense C=O stretching absorption around 1710 cm⁻¹. researchgate.netaip.org

Upon formation of the ester, (4-tert-butylphenyl)methyl formate, the most significant change in the IR spectrum would be the disappearance of the broad O-H stretching band from the alcohol and a shift in the carbonyl absorption. The new ester C=O stretch would typically appear at a higher frequency than that of the carboxylic acid, around 1720-1740 cm⁻¹. Additionally, a new, strong C-O stretching band for the ester linkage would appear in the 1150-1250 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch of both the acid and the resulting ester would give rise to strong Raman signals. Aromatic C-H and C=C stretching vibrations are also readily observed. uni-goettingen.de These techniques are invaluable for confirming the conversion of the alcohol and carboxylic acid functional groups into an ester.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm-1) | Compound |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) | (4-tert-butylphenyl)methanol |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1710 | Formic Acid |

| Ester (-COOR) | C=O Stretch | 1720-1740 | (4-tert-butylphenyl)methyl formate |

| Ester (-COOR) | C-O Stretch | 1150-1250 | (4-tert-butylphenyl)methyl formate |

X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.orglibretexts.org While the simple mixture of (4-tert-butylphenyl)methanol and formic acid may not readily form a co-crystal suitable for analysis, this technique is crucial for characterizing solid derivatives or reaction intermediates.

Should a stable crystalline complex or derivative be formed, single-crystal X-ray diffraction analysis would provide a wealth of information. nih.gov The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. betase.nl This pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. malvernpanalytical.com

The resulting structural data would include precise bond lengths, bond angles, and torsion angles for the molecule. For a derivative of (4-tert-butylphenyl)methanol, this would confirm the connectivity of the atoms, the conformation of the tert-butyl group relative to the phenyl ring, and the geometry around the benzylic carbon. Furthermore, X-ray crystallography reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which govern the solid-state packing of the molecules. researchgate.netresearchgate.net This information is fundamental to understanding the solid-state properties of the material.

Chromatographic Techniques (e.g., Gas Chromatography, Liquid Chromatography) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of compounds, and quantifying the composition of a reaction mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable to the analysis of the (4-tert-butylphenyl)methanol and formic acid system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for this analysis. helixchrom.com A reversed-phase C18 column is commonly used, where a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acidic modifier like formic acid itself) is employed. chromatographyonline.comsielc.comukm.my The components are separated based on their polarity; the more polar formic acid would elute first, followed by the moderately polar (4-tert-butylphenyl)methanol, and finally the less polar ester product, (4-tert-butylphenyl)methyl formate. A UV detector, typically set at a wavelength around 250-254 nm where the phenyl ring absorbs, can be used to detect and quantify the aromatic compounds. ukm.my HPLC is particularly useful for monitoring the reaction progress by taking aliquots from the reaction mixture over time and analyzing the relative peak areas of the reactant and product. chromatographyonline.com

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds like (4-tert-butylphenyl)methanol and its formate ester. A capillary column with a nonpolar or medium-polarity stationary phase would be used. The components are separated based on their boiling points and interaction with the stationary phase. The less volatile alcohol would have a longer retention time than the ester under typical conditions. A Flame Ionization Detector (FID) would provide excellent sensitivity for these organic compounds. GC is an excellent method for assessing the purity of the starting material and the final isolated product.

Thin-layer chromatography (TLC) also serves as a quick, qualitative method for monitoring the reaction's progress by spotting the reaction mixture on a silica (B1680970) plate and observing the appearance of the product spot and disappearance of the reactant spot under UV light. scispace.comrsc.org

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 Silica Column researchgate.net |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid chromatographyonline.com |

| Flow Rate | 1.0 mL/min ukm.my |

| Detection | UV at 254 nm |

| Elution Order (Expected) | 1. Formic Acid, 2. (4-tert-butylphenyl)methanol, 3. (4-tert-butylphenyl)methyl formate |

Supramolecular Chemistry and Advanced Materials Applications

Host-Guest Chemistry and Inclusion Complex Formation Involving (4-Tert-butylphenyl)methanol

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. (4-tert-butylphenyl)methanol, with its bulky tert-butyl group and aromatic ring, can participate in such interactions, acting as a guest in various host systems.

Research has demonstrated that 4-tert-butylbenzyl alcohol, a synonym for (4-tert-butylphenyl)methanol, forms inclusion complexes with host molecules like β-cyclodextrin. chemicalnor.pt The crystal structure of such complexes reveals the nature of the non-covalent interactions driving the formation of these assemblies. While specific studies on the inclusion of a (4-tert-butylphenyl)methanol and formic acid complex as a guest are not prevalent, the known ability of (4-tert-butylphenyl)methanol to act as a guest suggests potential for forming ternary complexes with a host and formic acid.

Derivatives of p-tert-butylcalix arene have also been shown to form inclusion compounds, for instance, with methanol (B129727). mdpi.com The inclusion is driven by favorable CH∙∙∙π interactions between the guest and the aromatic cavity of the host. This suggests that the aromatic ring of (4-tert-butylphenyl)methanol could similarly interact with suitable host cavities.

Table 1: Examples of Host-Guest Complexes Involving (4-tert-butylphenyl)methanol and Related Compounds

| Host Molecule | Guest Molecule | Key Interactions | Reference |

| β-cyclodextrin | 4-tert-Butylbenzyl alcohol | Hydrophobic interactions, van der Waals forces | chemicalnor.pt |

| p-tert-Butylcalix arene derivative | Methanol | CH∙∙∙π interactions | mdpi.com |

Design and Engineering of Hydrogen Bonding Networks

Hydrogen bonds are highly directional and play a pivotal role in the assembly of molecules into well-defined supramolecular structures. The combination of an alcohol (hydrogen bond donor and acceptor) and a carboxylic acid (hydrogen bond donor and acceptor) provides a robust platform for the design of intricate hydrogen-bonded networks.

In co-crystals of carboxylic acids and alcohols, the formation of supramolecular synthons, which are reliable and predictable hydrogen-bonding motifs, is a key design element. acs.orgresearchgate.netresearchgate.net The most common synthons include the carboxylic acid dimer (a homosynthon) and the carboxylic acid-alcohol chain (a heterosynthon).

A Cambridge Structural Database (CSD) analysis has shown that a significant percentage of molecular carboxylic acids and alcohols form supramolecular heterosynthons with other functional groups. acs.orgresearchgate.net This statistical prevalence underscores the reliability of using the alcohol-carboxylic acid interaction as a design element for new crystalline materials.

Integration of (4-Tert-butylphenyl)methanol Derivatives in Polymeric Architectures

The principles of condensation polymerization can be utilized to incorporate aromatic alcohols and carboxylic acids into polymeric structures. The reaction between a diol and a dicarboxylic acid, for instance, leads to the formation of polyesters. mdpi.comlibretexts.org While (4-tert-butylphenyl)methanol is a mono-alcohol, its derivatives, or its use in conjunction with difunctional monomers, can lead to the creation of polymers with specific properties.

For example, a diol derivative of a similar aromatic structure could be co-polymerized with a dicarboxylic acid to form a polyester. The bulky tert-butylphenyl group would act as a pendant group on the polymer chain, influencing its physical properties such as solubility, thermal stability, and mechanical strength.

Alternatively, (4-tert-butylphenyl)methanol can be used to functionalize a pre-existing polymer that contains reactive carboxylic acid groups. This approach allows for the modification of polymer properties by introducing the bulky aromatic moiety.

The synthesis of poly(ester amide)s often involves the reaction of monomers containing both hydroxyl and carboxylic acid or amine functionalities. acs.orgresearchgate.net By analogy, a system involving a derivative of (4-tert-butylphenyl)methanol with an additional functional group could be a valuable monomer for the synthesis of novel polymers.

Self-Assembly Phenomena in Systems Containing Aromatic Alcohol and Carboxylic Acid Moieties

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. In systems containing both aromatic alcohols and carboxylic acids, hydrogen bonding is a primary driving force for self-assembly.

The formation of well-defined supramolecular synthons between the alcohol and carboxylic acid groups can lead to the generation of one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. acs.orgresearchgate.netresearchgate.net The bulky tert-butyl group in (4-tert-butylphenyl)methanol would play a significant role in directing the packing of these assemblies, potentially leading to the formation of porous structures or materials with specific surface properties.

While direct studies on the self-assembly of (4-tert-butylphenyl)methanol and formic acid are limited, extensive research on the self-assembly of aromatic carboxylic acids on surfaces and in the solid state provides valuable insights. These molecules are known to form highly ordered two-dimensional structures. The introduction of an aromatic alcohol like (4-tert-butylphenyl)methanol would likely lead to the formation of co-crystals with distinct packing arrangements and properties.

Table 2: Common Supramolecular Synthons in Alcohol-Carboxylic Acid Systems

| Synthon Type | Description | Schematic Representation |

| Homosynthon | Carboxylic Acid Dimer | R-COOH --- HOOC-R |

| Heterosynthon | Alcohol-Carboxylic Acid Chain | R-OH --- O=C(OH)-R' --- R-OH |

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Formic Acid Activation

Formic acid is recognized as a promising liquid organic hydrogen carrier (LOHC) due to its high volumetric energy density, low toxicity, and status as a renewable C1 feedstock. fudan.edu.cnnih.gov The primary challenge in its use lies in its efficient and selective decomposition into hydrogen (H₂) and carbon dioxide (CO₂), a process known as dehydrogenation. fudan.edu.cn Research is intensely focused on creating novel homogeneous and heterogeneous catalysts that can activate formic acid under mild conditions with high efficiency.

Ruthenium-based complexes have emerged as particularly effective catalysts for this transformation. researchgate.net Recent developments include ruthenium complexes with N,N'-diimine ligands capable of achieving a turnover frequency (TOF) of 12,000 h⁻¹ and a turnover number (TON) of 350,000 at 90°C in an aqueous solution. acs.org Another significant advancement is the creation of air-stable NNN–ruthenium complexes that, in a rare achievement, operate with high activity (TOF ~10,000 h⁻¹) without the need for basic additives, simplifying the reaction system. nih.govrsc.org Mechanistic studies indicate that the activation process often involves the reversible protonation of the ligand, which facilitates the subsequent dehydrogenation steps. nih.govrsc.org

The goal is to move beyond precious metals like ruthenium to more abundant and cost-effective alternatives such as cobalt, nickel, and copper-based systems. researchgate.net While promising, these non-precious metal catalysts often face challenges with lower selectivity and slower kinetics, representing a key area for future research. researchgate.net

| Catalyst System | Key Features | Reported Performance | Source(s) |

| Ru complex with N,N'-diimine ligand | Operates in water without organic additives. | TOF: 12,000 h⁻¹; TON: 350,000 | acs.org |

| NNN-Ruthenium complex | Additive-free; air-stable precursor. | TOF: ~10,000 h⁻¹ | nih.govrsc.org |

| [Ru(triphos)(tmm)]/Al(OTf)₃ | Utilizes formic acid as a C1 building block. | High turnover numbers for dialkoxymethane synthesis. | d-nb.info |

| Pd/C | Heterogeneous catalyst for aqueous phase reactions. | >98% yield for succinic acid production from maleic acid. | rsc.org |

Innovations in Stereoselective Synthesis of (4-Tert-butylphenyl)methanol Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric transfer hydrogenation (ATH) using formic acid as the hydrogen source is a powerful method for producing enantiomerically enriched alcohols, such as derivatives of (4-tert-butylphenyl)methanol, from prochiral ketones.

Innovations in this area are driven by the design of sophisticated chiral catalysts. The Noyori-Ikariya catalysts, such as Ru-TsDPEN complexes, are highly effective for the ATH of ketones when used with a formic acid/base mixture, like HCOOH/Hünig's base. nih.gov These systems can achieve high conversions (99%) and excellent enantioselectivity (up to 95% ee) with low catalyst loading. nih.gov Similarly, rhodium complexes featuring a tethered functionality on a tetramethylcyclopentadienyl ligand have demonstrated outstanding results for ATH in both aqueous media and formic acid/triethylamine mixtures. rsc.org

A significant research trend is the development of recyclable catalytic systems to improve process sustainability. One approach involves synthesizing ligands with an ionic liquid moiety. nih.gov This allows the catalyst to be immobilized in an ionic liquid phase, facilitating its separation from the product and enabling its reuse over multiple cycles for the ATH of acetophenone (B1666503) derivatives. nih.govdocumentsdelivered.com

| Catalyst/System | Substrate Type | Key Outcome | Source(s) |

| Ru-TsDPEN with HCOOH/Hünig's base | α-Ketopantolactam | 95% ee, 99% conversion | nih.gov |

| Tethered Rh/Cp complex* | Ketones | Excellent results in H₂O and HCOOH/NEt₃ | rsc.org |

| Task-specific ionic ligand with Ru | Acetophenone derivatives | Catalyst recyclability in ionic liquids | nih.govdocumentsdelivered.com |

Green and Sustainable Methodologies for Combined Systems

The combination of formic acid in catalytic systems aligns with the core principles of green chemistry. Formic acid is not only an efficient hydrogen donor but can also be sustainably produced from renewable resources like biomass or through the hydrogenation of captured CO₂. vupas.eursc.orgresearchgate.net This establishes a pathway for a carbon-neutral hydrogen economy. rsc.org

Catalytic transfer hydrogenation (CTH) using formic acid is inherently greener than traditional hydrogenation methods that require high-pressure gaseous hydrogen, which poses significant storage and transportation challenges. acs.orgcityu.edu.hk The use of formic acid allows reactions to proceed under milder conditions, often in aqueous media, reducing the need for volatile organic solvents. rsc.org A life cycle analysis of CTH for producing succinic acid from maleic acid showed that the process is environmentally superior to conventional hydrogenation, especially when biomass-derived formic acid is used. rsc.org

Future research is focused on creating a closed-loop system. mdpi.com In this concept, formic acid is decomposed to produce H₂ for a reaction, and the co-produced CO₂ is captured and catalytically re-hydrogenated back into formic acid. mdpi.comthechemicalengineer.com This sustainable recycling process has been demonstrated in a proof-of-concept system combining chemical, biocatalytic, and electrochemical reactions. mdpi.com

| Green Methodology Aspect | Description | Advantage | Source(s) |

| Renewable Feedstock | Formic acid is producible from biomass or CO₂ hydrogenation. | Reduces reliance on fossil fuels; potential for carbon neutrality. | vupas.eursc.orgresearchgate.netnih.gov |

| Safer Hydrogen Source | Formic acid is a stable liquid hydrogen carrier. | Avoids hazards and infrastructure costs of high-pressure H₂ gas. | acs.orgvupas.euaist.go.jp |

| Aqueous Phase Chemistry | Many CTH reactions can be performed in water. | Eliminates the need for hazardous organic solvents. | rsc.org |

| CO₂ Recycling | CO₂ byproduct from dehydrogenation can be re-hydrogenated to formic acid. | Creates a closed-loop, sustainable chemical cycle. | mdpi.comthechemicalengineer.com |

Interdisciplinary Applications in Chemical Science and Engineering

The research surrounding formic acid and its catalytic applications extends far beyond traditional organic synthesis, creating a nexus between chemical science and chemical engineering. The development of catalysts for formic acid activation is a fundamental challenge in chemical science, while the practical implementation of these systems for energy storage and transport is a major focus of chemical engineering. cetjournal.itcetjournal.it

Formic acid is a leading candidate as a hydrogen carrier for fuel cells. thechemicalengineer.comvupas.eu Chemical engineers are designing integrated systems where hydrogen is produced on-demand from formic acid to power proton-exchange membrane fuel cells (PEMFCs). thechemicalengineer.com Such devices could provide power for portable applications or off-grid locations. thechemicalengineer.com The ability to generate high-pressure hydrogen (up to 120 MPa) directly from formic acid decomposition is a significant engineering advantage, as it could supply fuel cell vehicles without the need for energy-intensive gas compression. vupas.euaist.go.jp

Furthermore, process design and intensification are key engineering challenges. Researchers are using tools like Aspen Plus to simulate and optimize novel processes for the sustainable production of formic acid from CO₂, aiming to reduce energy intensity and CO₂ emissions compared to conventional methods. tudelft.nl This interdisciplinary approach, combining advanced catalyst discovery with rigorous process engineering, is essential for translating laboratory findings into industrial-scale technologies that can contribute to a more sustainable chemical industry and energy sector. cetjournal.ittudelft.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.